Cas no 2091110-80-2 ((3-methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride)

2091110-80-2 structure
اسم المنتج:(3-methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride
كاس عدد:2091110-80-2
وسط:C5H9ClO4S2
ميغاواط:232.705558538437
MDL:MFCD30613447
CID:4636877
PubChem ID:131485000
(3-methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 3-Thietanemethanesulfonyl chloride, 3-methyl-, 1,1-dioxide
- (3-methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride
-
- MDL: MFCD30613447
- نواة داخلي: 1S/C5H9ClO4S2/c1-5(4-12(6,9)10)2-11(7,8)3-5/h2-4H2,1H3
- مفتاح Inchi: GIWQQKGRNLBLRI-UHFFFAOYSA-N
- ابتسامات: S1(=O)(=O)CC(C)(CS(Cl)(=O)=O)C1
(3-methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Ambeed | A1084048-1g |
(3-Methyl-1,1-dioxidothietan-3-yl)methanesulfonyl chloride |
2091110-80-2 | 95% | 1g |
$984.0 | 2024-04-21 | |
AstaTech | AT31277-1/G |
(3-METHYL-1,1-DIOXIDOTHIETAN-3-YL)METHANESULFONYL CHLORIDE |
2091110-80-2 | 95% | 1g |
$1435 | 2023-09-19 | |
Enamine | EN300-264084-10.0g |
(3-methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride |
2091110-80-2 | 95% | 10.0g |
$4667.0 | 2024-06-18 | |
Enamine | EN300-264084-5.0g |
(3-methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride |
2091110-80-2 | 95% | 5.0g |
$3147.0 | 2024-06-18 | |
Aaron | AR01C6AJ-500mg |
(3-methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride |
2091110-80-2 | 95% | 500mg |
$1190.00 | 2025-02-09 | |
Enamine | EN300-264084-5g |
(3-methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride |
2091110-80-2 | 95% | 5g |
$3147.0 | 2023-09-14 | |
A2B Chem LLC | AW46543-5g |
(3-methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride |
2091110-80-2 | 95% | 5g |
$3348.00 | 2024-04-20 | |
1PlusChem | 1P01C627-50mg |
(3-methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride |
2091110-80-2 | 95% | 50mg |
$363.00 | 2023-12-19 | |
1PlusChem | 1P01C627-2.5g |
(3-methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride |
2091110-80-2 | 95% | 2.5g |
$2691.00 | 2023-12-19 | |
1PlusChem | 1P01C627-100mg |
(3-methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride |
2091110-80-2 | 95% | 100mg |
$527.00 | 2023-12-19 |
(3-methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride الوثائق ذات الصلة
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
2091110-80-2 ((3-methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride) منتجات ذات صلة
- 301332-78-5(2-(1H-indol-3-yl)-1-[(E)-2-(4-nitrophenyl)ethenyl]sulfonyl-2H-quinoline)
- 2171186-65-3((2S)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid)
- 1391980-71-4(2,3,5,6-tetrafluorophenylzinc bromide)
- 899965-16-3(N-(4-acetylphenyl)-2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanylacetamide)
- 1394021-83-0(2-(bromomethyl)-5-methyl-1,3-oxazole)
- 1263181-38-9(tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate)
- 887585-13-9(6-Chloro-2,3-difluorophenylacetic Acid)
- 1807051-73-5(Ethyl 2-cyano-6-formyl-3-(trifluoromethylthio)phenylacetate)
- 1804761-02-1(Methyl 2-hydroxy-6-nitro-4-(trifluoromethoxy)pyridine-3-carboxylate)
- 1247657-92-6(cyclopropyl(dimethyl-1H-1,2,4-triazol-5-yl)methanamine)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:2091110-80-2)(3-methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride

نقاء:99%
كمية:1g
الأسعار ($):886.0